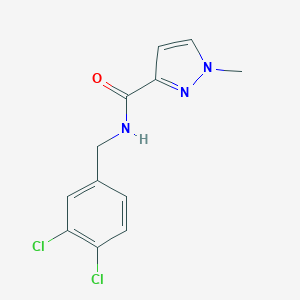
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first discovered in the 1990s by Abbott Laboratories and has since been the subject of extensive research due to its potential as a painkiller.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is complex and not fully understood. It is believed to act on a specific type of nicotinic acetylcholine receptor, known as the alpha4beta2 receptor. This receptor is found in the nervous system and is involved in the transmission of pain signals. By acting on this receptor, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is able to reduce the transmission of pain signals and produce analgesia.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters involved in pain transmission, such as glutamate and substance P. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing respiratory depression, a common side effect of traditional opioid drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It has been shown to be effective in a range of pain models, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
However, there are also limitations to the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex compound that requires specialized equipment and expertise to synthesize.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide that may have improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide on the nervous system. Finally, there is interest in the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs to produce synergistic effects and improve pain relief.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzylamine with methyl isocyanate to form N-(3,4-dichlorobenzyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide to give N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a painkiller. It has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
Propiedades
Nombre del producto |
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C12H11Cl2N3O |
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-5-4-11(16-17)12(18)15-7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,15,18) |
Clave InChI |
FXZOANCBEZEZRH-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)






![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)

![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)

![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)